Ald-Ph-PEG6-acid
Overview
Description
Ald-Ph-PEG6-acid is a PEG-based PROTAC linker . It contains a total of 69 bonds, including 34 non-H bonds, 9 multiple bonds, 23 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 aromatic aldehyde, 1 hydroxyl group, and 6 aliphatic ethers .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . The terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .Molecular Structure Analysis
The molecular formula of this compound is C23H35NO10 . It has a molecular weight of 485.5 g/mol .Chemical Reactions Analysis
The benzaldehyde group in this compound is reactive with hydrazide and aminooxy moiety .Scientific Research Applications
Enzyme Stability Enhancement
Polyethylene glycol (PEG) derivatives, including monomethoxyl-polyethylene glycol aldehyde (mPEG-ALD), have been shown to improve enzyme stability. For instance, cellulase modified with mPEG-ALD demonstrated notable stability and activity in certain conditions, offering potential applications in biofuel production and industrial biocatalysis (Li Lu et al., 2018).
Nanopore Design for Sensing
PEG derivatives like mPEG-ALD are used in designing nanopores with pH gating and sensing properties. This application is crucial for developing sensitive biosensors and nanoscale devices (M. Lepoitevin et al., 2015).
Drug Delivery and Tissue Engineering
Alkyne-functionalized PEG derivatives, similar in function to Ald-Ph-PEG6-acid, are utilized in forming low-fouling multilayer films and capsules. These are of interest in drug delivery and tissue engineering, showing potential for controlled drug release and biocompatibility (Melissa K M Leung et al., 2011).
Enhancing Plant Growth Under Stress
PEG derivatives have been used to study the effects of aluminum (Al) and water stress on plant growth. Such research can inform agricultural practices in challenging environments and contribute to the development of stress-resistant crops (M. Zaifnejad et al., 1997).
Atomic Layer Deposition in Industrial Applications
ALD (Atomic Layer Deposition), which utilizes similar principles to those in this compound applications, is significant in producing thin films for various industrial and research applications. These include solar cell devices and transistors, showcasing the material's versatility and importance in modern technology (Richard W Johnson et al., 2014).
Mechanism of Action
Target of Action
Ald-Ph-PEG6-acid is a PEG-based linker used in the synthesis of PROTACs . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells . The benzaldehyde group in this compound is reactive with hydrazide and aminooxy moieties .
Mode of Action
This compound, as a PROTAC linker, joins two essential ligands to form PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The benzaldehyde group of this compound reacts with hydrazide and aminooxy moieties, while the terminal carboxylic acid can couple with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, this compound enables the selective degradation of target proteins .
Pharmacokinetics
It is known that the peg6 linker in this compound increases the solubility of compounds in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins within cells . This is achieved through the formation of PROTAC molecules, which exploit the ubiquitin-proteasome system .
Action Environment
The action of this compound is influenced by the cellular environment where the ubiquitin-proteasome system operates . The stability of this compound is also affected by storage conditions . It is recommended to store the compound at -20°C for optimal stability .
Future Directions
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO10/c25-19-20-1-3-21(4-2-20)23(28)24-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-22(26)27/h1-4,19H,5-18H2,(H,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJVHKOJSNIKOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.